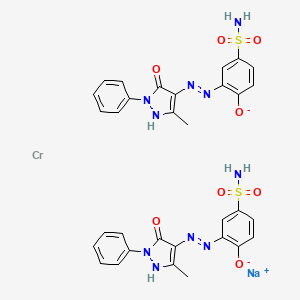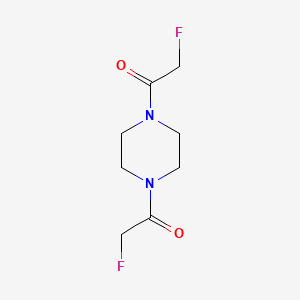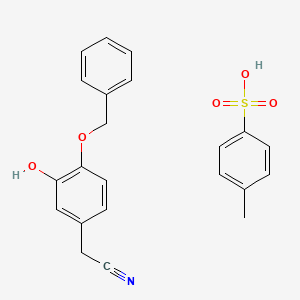![molecular formula C16H19O6- B13403591 2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono[2-(carboxymethyl)hexyl] Phthalate is a phthalic acid monoester resulting from the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 3-(hydroxymethyl)heptanoic acid . This compound has been shown to have an inhibitory effect on insulin sensitivity in women and also inhibits the production of oxidative DNA and the activity of oxidative enzymes in urine samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mono[2-(carboxymethyl)hexyl] Phthalate is synthesized through the esterification of phthalic acid with 3-(hydroxymethyl)heptanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of Mono[2-(carboxymethyl)hexyl] Phthalate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Mono[2-(carboxymethyl)hexyl] Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Mono[2-(carboxymethyl)hexyl] Phthalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study esterification and substitution reactions.
Biology: Investigated for its effects on insulin sensitivity and oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of plasticizers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Mono[2-(carboxymethyl)hexyl] Phthalate exerts its effects involves the inhibition of oxidative enzymes and the production of oxidative DNA . This compound interacts with molecular targets involved in oxidative stress pathways, leading to a reduction in oxidative damage and improved insulin sensitivity.
Comparación Con Compuestos Similares
Similar Compounds
Mono(2-ethylhexyl) Phthalate (MEHP): A similar phthalate ester with different alkyl chain length.
Di(2-ethylhexyl) Phthalate (DEHP): A diester of phthalic acid with two 2-ethylhexyl groups.
Mono(2-carboxymethylhexyl) Phthalate (MCMHP): A secondary metabolite of DEHP.
Uniqueness
Mono[2-(carboxymethyl)hexyl] Phthalate is unique due to its specific inhibitory effects on insulin sensitivity and oxidative stress, which are not commonly observed in other phthalate esters .
Propiedades
Fórmula molecular |
C16H19O6- |
|---|---|
Peso molecular |
307.32 g/mol |
Nombre IUPAC |
2-[2-(carboxymethyl)hexoxycarbonyl]benzoate |
InChI |
InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)/p-1 |
Clave InChI |
CCNOZWPVQWCJFK-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)
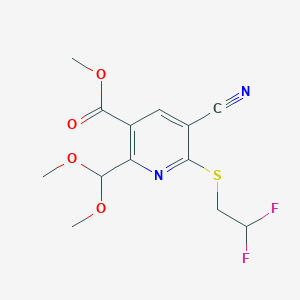
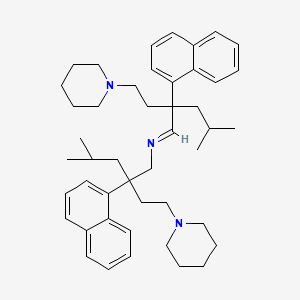
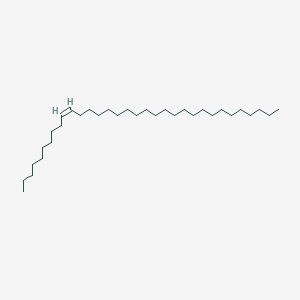
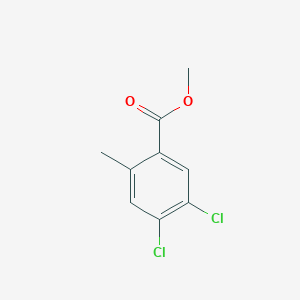
![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
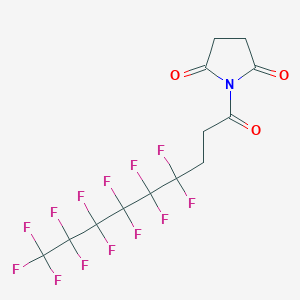
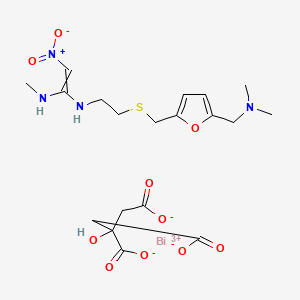
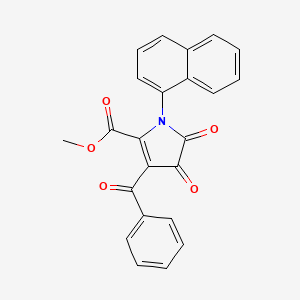
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
